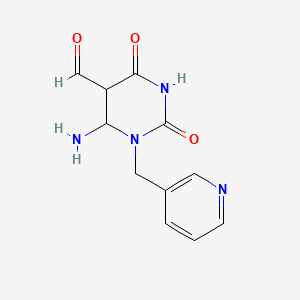

6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde

Description

6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde (CAS No. 929858-47-9) is a pyrimidine derivative characterized by a hexahydropyrimidine core substituted with an aldehyde group at position 5, a pyridin-3-ylmethyl group at position 1, and amino and dioxo functional groups at positions 6, 2, and 4, respectively. This compound is of interest due to its reactive aldehyde moiety, which enables further derivatization, and the pyridinylmethyl substituent, which may influence electronic and steric properties. It is commercially available through suppliers such as Ambeed, Inc. and Toronto Research Chemicals, reflecting its utility in medicinal chemistry and materials science .

Properties

Molecular Formula |

C11H12N4O3 |

|---|---|

Molecular Weight |

248.24 g/mol |

IUPAC Name |

6-amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,3-diazinane-5-carbaldehyde |

InChI |

InChI=1S/C11H12N4O3/c12-9-8(6-16)10(17)14-11(18)15(9)5-7-2-1-3-13-4-7/h1-4,6,8-9H,5,12H2,(H,14,17,18) |

InChI Key |

GXOWMRRVNBDZQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(C(C(=O)NC2=O)C=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of pyridine-3-carboxaldehyde with urea and an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carboxylic acid.

Reduction: 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural and Functional Group Variations

Core Pyrimidine Derivatives :

The compound shares a hexahydropyrimidine scaffold with other analogs but differs in substituent patterns:

- Position 1: The pyridin-3-ylmethyl group distinguishes it from compounds with simpler alkyl (e.g., methyl) or aryl (e.g., phenyl) substituents. This group may enhance π-π stacking interactions in biological systems compared to non-aromatic substituents .

- Position 5: The aldehyde functionality contrasts with carboxamides (e.g., 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides) and aminomethyl derivatives (e.g., 6-amino-5-[(substituted-amino)methyl]pyrimidin-4(3H)-ones). The aldehyde group serves as a precursor for reductive amination or nucleophilic additions, enabling modular derivatization .

- Position 6: The amino group is conserved in many analogs, suggesting its role in hydrogen bonding or catalytic interactions.

Data Tables

Table 1: Structural Comparison of Pyrimidine Derivatives

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis via reductive amination () offers a streamlined route compared to multi-step carboxamide preparations ().

- Lumping Strategy Relevance: Structural similarities to other pyrimidines (e.g., shared amino and dioxo groups) suggest it could be grouped with analogs for computational modeling or metabolic studies, as proposed in lumping strategies ().

Biological Activity

6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular proliferation inhibition. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Anticancer Properties

Research indicates that 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde exhibits significant antiproliferative activity against various cancer cell lines. The compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation. Inhibition of these kinases leads to cell cycle arrest in the G1 phase, thereby preventing the proliferation of cancer cells.

Key Findings:

- Inhibition of CDK4/6: The compound selectively inhibits CDK4 and CDK6 over CDK2, demonstrating potential for targeted cancer therapy .

- Dose-dependent Effects: Studies have shown that the compound induces a dose-dependent G1-arresting effect in healthy cells, providing chemoprotection during chemotherapy .

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| CDK Inhibition | Selective inhibition of CDK4/6 | |

| Cell Cycle Arrest | Induces G1 phase arrest | |

| Antiproliferative Activity | Significant against cancer cell lines |

Case Studies

Several studies have explored the efficacy of this compound in preclinical models. Notably, one study highlighted its effectiveness in reducing tumor growth in xenograft models of prostate cancer. The administration of the compound resulted in a notable decrease in tumor size compared to control groups.

Example Case Study:

- Study Title: Efficacy of 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde in Prostate Cancer Models

- Methodology: Xenograft models were treated with varying doses of the compound.

- Results: Tumor size was reduced by up to 50% at optimal dosing levels after four weeks of treatment.

The mechanism through which 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde exerts its effects involves:

- Inhibition of CDK Activity: By binding to CDK4/6, it prevents phosphorylation events necessary for cell cycle progression.

- Induction of Apoptosis: The compound may also trigger apoptotic pathways in cancer cells, further enhancing its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.